Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate
Overview
Description
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine family and is known for its diverse properties, including its ability to act as an anti-inflammatory agent, analgesic, and anticonvulsant.
Scientific Research Applications
Role in Pharmaceutical Compound Development
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, it's been involved in the production of Aurora kinase inhibitors, which may play a crucial role in cancer treatment by inhibiting the Aurora A kinase, an enzyme implicated in cell division and cancer progression (ロバート ヘンリー,ジェームズ, 2006). Additionally, derivatives of this compound have been investigated for their analgesic properties, potentially offering new pathways for pain management (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).
Contributions to Molecular Structure Studies
The compound has also facilitated advancements in the study of molecular structures and supramolecular aggregation. Research on polysubstituted pyridines, including derivatives of Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate, highlights the importance of intermolecular interactions such as hydrogen bonding and π-π interactions in stabilizing crystal structures (J. Suresh, R. Suresh Kumar, S. Perumal, A. Mostad, S. Natarajan, 2007).
Impact on Organic Synthesis
Moreover, this compound is pivotal in the synthesis of complex organic molecules, underscoring its versatility in organic chemistry. For example, it has been used in the creation of Met kinase inhibitors, which exhibit significant potential in treating various forms of cancer due to their selective inhibition of the Met kinase superfamily, demonstrating the compound's utility in developing targeted cancer therapies (G. M. Schroeder et al., 2009).
properties
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-12(15)16-7-11(10)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJUMPFVRYOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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